![molecular formula C24H25N5O2 B2420264 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900282-56-6](/img/structure/B2420264.png)
1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the ethylpiperazine group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzyl group would provide aromatic character, while the piperazine ring would introduce nitrogen atoms into the structure. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one group is a heterocyclic compound that would contribute additional complexity to the structure .Chemical Reactions Analysis
The compound would likely undergo a variety of reactions depending on the conditions. For example, the benzyl group could undergo electrophilic aromatic substitution, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
1. Apoptosis Inducing Ability and Tubulin Polymerization Inhibition A study found that substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , were designed, synthesized, and screened for their in vitro cytotoxic activity against various cancer cell lines . The compounds displayed significant cytotoxicity and were found to inhibit tubulin polymerization, suggesting potential use in cancer treatment .
Antiviral Activity
Indole derivatives, which share a common structural motif with the compound, have been found to possess antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs .
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound exhibits potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound interacts with its targets (FGFRs) by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, the compound disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
6-benzyl-5-(4-ethylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-2-26-12-14-27(15-13-26)24(31)20-16-19-22(29(20)17-18-8-4-3-5-9-18)25-21-10-6-7-11-28(21)23(19)30/h3-11,16H,2,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAVBMCYAETTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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